molecular formula C11H17BN2O4S B6338249 2-Sulfamoylpyridine-4-boronic acid pinacol ester CAS No. 2096334-58-4

2-Sulfamoylpyridine-4-boronic acid pinacol ester

Cat. No.: B6338249
CAS No.: 2096334-58-4
M. Wt: 284.14 g/mol
InChI Key: FHRCCHQZADHJLD-UHFFFAOYSA-N
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Description

2-Sulfamoylpyridine-4-boronic acid pinacol ester is a boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pyridine ring substituted at the 2-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a pinacol boronate ester.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRCCHQZADHJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-sulfamoylpyridine with pinacol boronic ester under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoylpyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

2-Sulfamoylpyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved often include the inhibition of specific enzymes or the modulation of biological processes through covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight PSA (Ų) Key Applications Reference
2-Sulfamoylpyridine-4-boronic acid pinacol ester -SO₂NH₂ (2), -Bpin (4) C₁₁H₁₆BN₂O₄S 297.13 ~90 CNS drug precursors
2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester -Piperazinyl (2) C₁₅H₂₃BN₃O₂ 296.18 ~85 T. brucei NMT inhibitors
2-Isopropylpyridin-4-yl-boronic acid pinacol ester -iPr (2) C₁₄H₂₂BNO₂ 247.14 ~50 Agrochemical intermediates
2-Fluoropyridine-4-boronic acid pinacol ester -F (2) C₁₁H₁₄BFNO₂ 237.05 ~45 High-tech materials
2-Bromopyridine-4-boronic acid pinacol ester -Br (2) C₁₁H₁₅BBrNO₂ 292.96 ~40 Biaryl coupling

Key Observations :

  • Polar Surface Area (PSA): The sulfamoyl group in the target compound confers a significantly higher PSA (~90 Ų) compared to non-polar substituents like isopropyl (~50 Ų) or halogens (~40–45 Ų). High PSA correlates with reduced passive membrane permeability but enhanced solubility, making it suitable for CNS-targeted drugs requiring balanced blood-brain barrier penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂NH₂, -Br) enhance the electrophilicity of the boron atom, improving Suzuki coupling efficiency. However, bulky substituents like piperazinyl may introduce steric hindrance .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The sulfamoyl group’s electron-withdrawing nature activates the boronate ester for coupling with aryl halides. In contrast, electron-donating groups (e.g., -iPr in ) reduce reactivity, necessitating harsher conditions. Fluorinated analogs (e.g., 2-fluoropyridine derivatives ) exhibit moderate reactivity due to fluorine’s electronegativity.
  • Stability : Brominated analogs (e.g., 2-bromopyridine-4-boronic acid pinacol ester ) are prone to protodeboronation under acidic conditions, whereas the sulfamoyl group enhances stability in aqueous media .

Research Findings and Contradictions

  • PSA vs. Permeability: While high PSA generally reduces permeability, notes that removing the pyridyl nitrogen (e.g., compound 8) had minimal impact on PSA, suggesting geometric factors also influence permeability .
  • Reactivity with H₂O₂ : The sulfamoyl group may slow oxidation kinetics compared to nitro-substituted boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester ), as electron-withdrawing groups stabilize the boronate intermediate.

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